3-Ethoxy-5-iodo-4-methoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

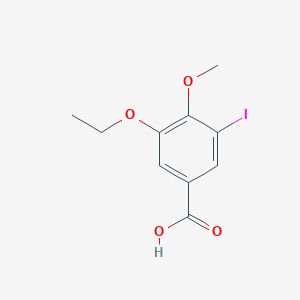

The molecular structure of “3-Ethoxy-5-iodo-4-methoxybenzoic acid” can be inferred from its name. It is a benzoic acid derivative with ethoxy (C2H5O-) and methoxy (CH3O-) groups, and an iodine atom attached to the benzene ring . The exact positions of these substituents are indicated by the numbers in the compound’s name.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources . For a complete analysis, specialized databases or experimental data would be required.Scientific Research Applications

Metabolic Pathway Studies

Studies have explored the metabolism of compounds with similar structures to 3-Ethoxy-5-iodo-4-methoxybenzoic acid. For instance, research on veratric acid (a compound with a similar methoxybenzoic acid structure) used the incubated hen’s egg model to study its metabolism, identifying main metabolites and concluding that O-demethylation predominantly occurs at the p-methoxyl function (Kiep et al., 2014). Similarly, the biotransformation of 3-(2',4',5'-triethoxybenzoyl)propionic acid in humans demonstrated extensive conjugation with glucuronic acid and partial deethylation followed by conjugation for elimination, primarily in urine (Kobayashi et al., 1978).

Neuroprotective Effects

The neuroprotective effects of compounds structurally similar to this compound have been investigated, like in the case of N2 (4-(2-(1H-imidazol-1-yl)ethoxy)-3-methoxybenzoic acid), which demonstrated significant prevention of neuronal cell death after ischemic stroke, involving the PI3K/Akt signaling pathway (Huang et al., 2015).

Environmental Behavior of Similar Compounds

The environmental behavior and fate of phenolic compounds, akin to this compound, have been examined. For instance, studies on parabens (esters of para-hydroxybenzoic acid) reviewed their occurrence, fate, and behavior in aquatic environments, noting their ubiquity in surface water and sediments due to continuous introduction and consumption (Haman et al., 2015).

Anti-inflammatory and Analgesic Activities

Research on gallic acid (3,4,5-trihydroxybenzoic acid) has highlighted its potent anti-inflammatory properties and potential as a candidate for treating various inflammation-related diseases, focusing on its mechanisms involving MAPK and NF-κB signaling pathways (Bai et al., 2020).

Mechanism of Action

The mechanism of action of “3-Ethoxy-5-iodo-4-methoxybenzoic acid” is not specified in the available resources. The mechanism of action usually refers to the specific biochemical interaction through which a substance produces its pharmacological effect, and this information might not be available for all chemical compounds .

Safety and Hazards

The safety data sheet for a similar compound, “3-Ethoxy-4-methoxybenzoic acid”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle it with appropriate safety measures, including wearing personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name |

3-ethoxy-5-iodo-4-methoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO4/c1-3-15-8-5-6(10(12)13)4-7(11)9(8)14-2/h4-5H,3H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXXMWQVGJATSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)O)I)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(3,4-Dimethoxy-phenyl)-2-methyl-furan-3-carbonyl]-amino}-3-methyl-butyric acid](/img/structure/B427110.png)

![N-[4-(diethylsulfamoyl)phenyl]-2-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B427111.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-ethylphenyl)-4-piperidinecarboxamide](/img/structure/B427112.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furoyl]phenylalanine](/img/structure/B427113.png)

![N-(2,5-dimethylphenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B427115.png)

![4-[methyl(methylsulfonyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B427116.png)

![2-[3-chloro-2-methyl(methylsulfonyl)anilino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B427117.png)

![2-(Methanesulfonyl-methyl-amino)-N-[4-(pyrrolidine-1-sulfonyl)-phenyl]-benzamide](/img/structure/B427118.png)

![2-[(methylsulfonyl)(1-naphthyl)amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B427120.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-2-[3,4-dimethyl(methylsulfonyl)anilino]acetamide](/img/structure/B427121.png)

![N-{2-[(2-methoxyethyl)carbamoyl]phenyl}biphenyl-4-carboxamide](/img/structure/B427122.png)

![2-[2-ethyl(methylsulfonyl)anilino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B427123.png)

![2-{[(4-bromophenyl)sulfonyl]amino}-N-(2,6-diethylphenyl)propanamide](/img/structure/B427124.png)

![2-[3-chloro(methylsulfonyl)anilino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B427126.png)